Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes
Preparation Methods
The synthesis of Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common synthetic route includes the following steps:
Formation of the Thiophene Core: : The thiophene ring is constructed using methods such as the Gewald synthesis, which involves the reaction of ketones with elemental sulfur and ammonium acetate.
Introduction of the Methyl Group: : The methyl group at the 3-position is introduced through a Friedel-Crafts alkylation reaction.
Attachment of the Thiocyanato Group: : The thiocyanato group at the 4-position is introduced using reagents like thiocyanogen or potassium thiocyanate under specific reaction conditions.
Introduction of the Carboxamido Group: : The carboxamido group at the 5-position is introduced through a reaction with thiophene-2-carboxylic acid and an appropriate coupling agent.
Esterification: : Finally, the esterification step is performed to introduce the ethyl ester group at the 2-position using ethanol and an acid catalyst.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the thiocyanato group.
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, where the thiocyanato group can be replaced by other nucleophiles under specific conditions.
Coupling Reactions: : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include various acids, bases, oxidizing agents, and transition metal catalysts. Major products formed from these reactions include sulfoxides, sulfones, reduced thiocyanates, and biaryl compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: : It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting diseases such as cancer, inflammation, and bacterial infections.
Material Science: : Its unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biology: : It can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: : It finds applications in the development of new chemical processes and products, including dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary widely based on the specific biological system and the desired outcome.
Comparison with Similar Compounds
Ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carboxamido)thiophene-2-carboxylate is unique due to its specific structural features and functional groups. Similar compounds include other thiophene derivatives such as:
Ethyl 3-methylthiophene-2-carboxylate
Ethyl 4-thiocyanatethiophene-2-carboxylate
Ethyl 5-(thiophene-2-carboxamido)thiophene-2-carboxylate
These compounds share the thiophene core but differ in the presence and position of functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
ethyl 3-methyl-4-thiocyanato-5-(thiophene-2-carbonylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S3/c1-3-19-14(18)11-8(2)10(21-7-15)13(22-11)16-12(17)9-5-4-6-20-9/h4-6H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAFEMZREVMSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CS2)SC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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